molecular formula C17H38NO4S+ B089224 Lauryl hydroxysultaine CAS No. 13197-76-7

Lauryl hydroxysultaine

Cat. No.: B089224
CAS No.: 13197-76-7
M. Wt: 351.5 g/mol
InChI Key: DDGPBVIAYDDWDH-UHFFFAOYSA-N
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Description

Lauryl hydroxysultaine is a mild amphoteric surfactant commonly used in personal care products such as shampoos, body washes, and facial cleansers. It is known for its ability to create a rich lather while being gentle on the skin and hair. The chemical formula of this compound is C₁₇H₃₇NO₄S, and it appears as a clear to yellowish liquid with a faint odor .

Mechanism of Action

Lauryl Hydroxysultaine, also known as N,N-Dimethyl-N-dodecyl-N-(2-hydroxy-3-sulfopropyl)ammonium betaine, is a versatile ingredient commonly used in personal care products such as shampoos, body washes, and facial cleansers .

Target of Action

This compound primarily targets the skin and hair. It is a mild surfactant that is gentle on both the skin and hair, making it an ideal ingredient for people with sensitive skin .

Mode of Action

This compound interacts with its targets by acting as a surfactant. It has a unique molecular structure that makes it effective in cleansing, foaming, and conditioning . It creates a rich lather that helps to remove dirt and oil from the hair while leaving it soft and smooth . In skincare, it is used as a foaming agent and helps to gently cleanse the skin without causing irritation or dryness .

Biochemical Pathways

This interaction can lead to changes in the physical properties of the skin and hair, such as increased softness and smoothness .

Pharmacokinetics

After use, it is likely washed away and excreted via wastewater .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes to the physical properties of the skin and hair. It helps to remove dirt, oil, and impurities without stripping the hair of its natural oils, leaving it clean and healthy-looking . In skincare, it helps to gently cleanse the skin without causing irritation or dryness .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its effectiveness as a surfactant can be influenced by the hardness of the water in which it is used. It is known for its good hard water resistance . Additionally, its stability and efficacy can be affected by the pH of the product it is formulated in, but it is generally stable over a wide pH range .

Biochemical Analysis

Biochemical Properties

Lauryl Hydroxysultaine has a unique molecular structure that allows it to interact with various biomolecules. It is known for its ability to create a rich lather while being gentle on the scalp and hair This suggests that it may interact with proteins and enzymes in the hair and skin to exert its effects

Cellular Effects

This compound is known for its gentle effects on cells. It helps to remove dirt, oil, and impurities without causing irritation or dryness This suggests that it may influence cell function by affecting cell signaling pathways related to inflammation and irritation

Molecular Mechanism

It is known to exert its effects at the molecular level, likely through binding interactions with biomolecules and possible effects on enzyme activity and gene expression

Preparation Methods

Lauryl hydroxysultaine is synthesized through a chemical reaction involving coconut oil, sodium bisulfite, and sulfuric acid. The process begins with the reaction of coconut oil with sodium bisulfite, followed by the addition of sulfuric acid. The resulting mixture is then neutralized with an alkaline solution to form this compound, which is later purified for use in cosmetics . Industrial production methods typically involve large-scale reactors and precise control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Lauryl hydroxysultaine undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids like hydrochloric acid and sulfuric acid, as well as strong bases like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Lauryl hydroxysultaine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Lauryl hydroxysultaine is unique among surfactants due to its mildness and effectiveness in both cleansing and conditioning. Similar compounds include:

This compound stands out due to its balance of mildness and effectiveness, making it suitable for a wide range of applications.

Properties

IUPAC Name

3-[dodecyl(dimethyl)azaniumyl]-2-hydroxypropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37NO4S/c1-4-5-6-7-8-9-10-11-12-13-14-18(2,3)15-17(19)16-23(20,21)22/h17,19H,4-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGPBVIAYDDWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2050035
Record name Dodecyl(2-hydroxy-3-sulphonatopropyl)dimethylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2050035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Dodecanaminium, N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-, inner salt
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CAS No.

13197-76-7
Record name Lauryl hydroxysultaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13197-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lauryl hydroxysultaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013197767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Dodecanaminium, N-(2-hydroxy-3-sulfopropyl)-N,N-dimethyl-, inner salt
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dodecyl(2-hydroxy-3-sulphonatopropyl)dimethylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2050035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecyl(2-hydroxy-3-sulphonatopropyl)dimethylammonium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.862
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name LAURYL HYDROXYSULTAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/176KKP31OZ
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes lauryl hydroxysultaine effective in cleansing formulations?

A1: this compound is an amphoteric surfactant, meaning it possesses both positive and negative charges within its molecular structure. This characteristic allows it to interact with various substances, including dirt, oil, and other impurities found on the skin. [] Its effectiveness as a cleanser stems from its ability to lower surface tension, allowing for easier mixing of water and oil-based substances, which facilitates the removal of dirt and grime. []

Q2: How does this compound contribute to the properties of a peel-off face mask?

A2: In the context of a peel-off face mask, this compound likely functions as an emulsifier and foaming agent. [] While the provided abstract doesn't explicitly mention these roles, they are common functions of this ingredient in cosmetic formulations. As an emulsifier, it helps to create a stable and uniform mixture of the various components in the mask, preventing them from separating.

Q3: Can this compound be combined with other surfactants to improve product performance?

A3: Yes, research indicates that this compound can be combined with other surfactants to create high-performance sulfate-free cleansing formulations. [] One study explored its synergy with alkyl olefin sulfonate (AOS) and alkyl polyglucoside (APG), demonstrating that specific ratios of these surfactants, alongside this compound, yielded desirable surface activity and rheological properties. [] This finding highlights the potential for customizing formulations to achieve optimal performance by leveraging the combined properties of multiple surfactants.

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